2-(2-Chloro-4-methylphenyl)ethan-1-amine
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Overview
Description
2-(2-Chloro-4-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12ClN It is a derivative of phenethylamine, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-methylphenyl)ethan-1-amine typically involves the reaction of 2-chloro-4-methylbenzaldehyde with ammonia or an amine source. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques to achieve higher yields and purity. The process may also be optimized by employing continuous flow reactors and advanced purification methods to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted phenethylamines.
Scientific Research Applications
2-(2-Chloro-4-methylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)ethylamine: Similar structure but lacks the methyl group at the 4-position.
2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine: Contains additional methoxy groups on the phenyl ring.
Uniqueness
2-(2-Chloro-4-methylphenyl)ethan-1-amine is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct pharmacological properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C9H12ClN |
---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-(2-chloro-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
JZYDMWQLOHUZNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCN)Cl |
Origin of Product |
United States |
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